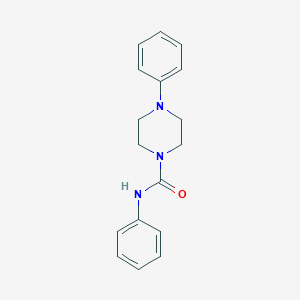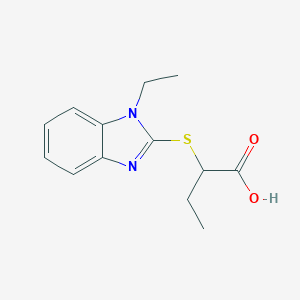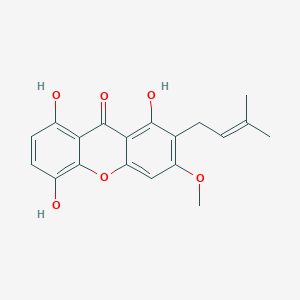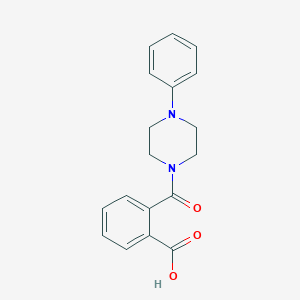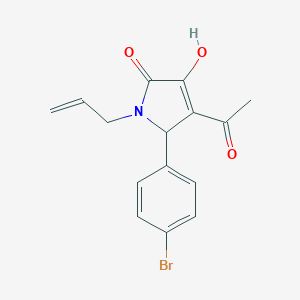
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one, also known as ABPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABPP is a pyrrole-based inhibitor that selectively targets serine hydrolases and has been found to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one has been found to have various scientific research applications. One of the most significant applications is in the field of proteomics, where it is used to identify and characterize the activity of serine hydrolases. 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one has also been used in drug discovery, where it is used to screen for potential drug targets. Additionally, 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one has been used in the study of various diseases, including cancer, Alzheimer's, and Parkinson's.
Wirkmechanismus
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one works by irreversibly binding to the active site of serine hydrolases, which are enzymes involved in various physiological processes. This binding forms a covalent bond between 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one and the enzyme, which allows for the identification and characterization of the enzyme's activity.
Biochemische Und Physiologische Effekte
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one can selectively inhibit the activity of serine hydrolases, which can lead to changes in various physiological processes. Additionally, 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one has been found to have anti-inflammatory effects and has been shown to reduce the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, including its ability to selectively target serine hydrolases and its ability to irreversibly bind to the active site of enzymes. However, 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and use.
Zukünftige Richtungen
There are several future directions for 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one research, including the development of more selective inhibitors, the identification of new serine hydrolase targets, and the development of 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one-based diagnostic tools. Additionally, 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one has the potential to be used in the development of new therapeutics for various diseases, including cancer and neurodegenerative disorders.
In conclusion, 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one is a pyrrole-based inhibitor that has significant potential applications in various fields. Its ability to selectively target serine hydrolases and its ability to irreversibly bind to the active site of enzymes make it a valuable tool for scientific research. However, further research is needed to fully understand the potential of 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one and to develop new applications for this compound.
Synthesemethoden
The synthesis of 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-bromoacetophenone with ethyl acetoacetate in the presence of sodium ethoxide to form 4-acetyl-5-(4-bromophenyl)-3-hydroxy-2-cyclopenten-1-one. This intermediate is then reacted with propargyl alcohol in the presence of copper (I) iodide and triethylamine to form the final product, 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one.
Eigenschaften
CAS-Nummer |
6194-20-3 |
|---|---|
Produktname |
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one |
Molekularformel |
C15H14BrNO3 |
Molekulargewicht |
336.18 g/mol |
IUPAC-Name |
3-acetyl-2-(4-bromophenyl)-4-hydroxy-1-prop-2-enyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C15H14BrNO3/c1-3-8-17-13(10-4-6-11(16)7-5-10)12(9(2)18)14(19)15(17)20/h3-7,13,19H,1,8H2,2H3 |
InChI-Schlüssel |
KTDSAGIJCIJEEC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Br)CC=C)O |
Kanonische SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Br)CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



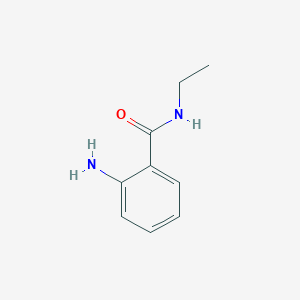
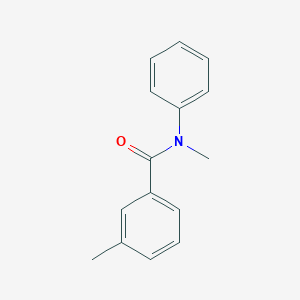
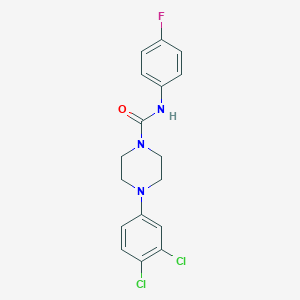
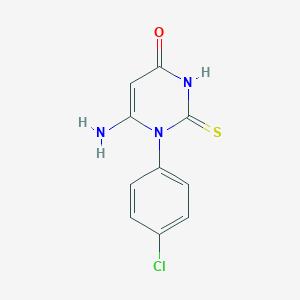
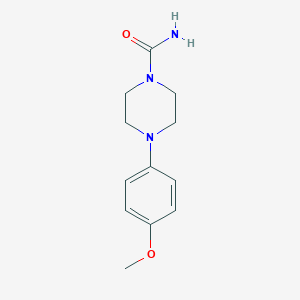
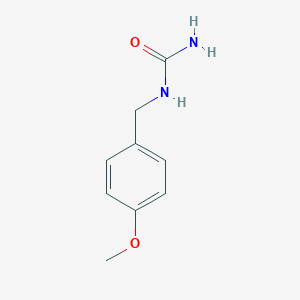
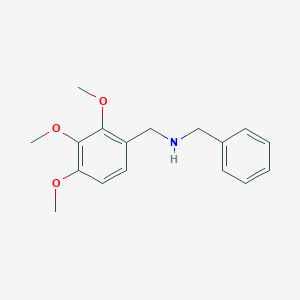
![Ethyl imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B184134.png)
![2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B184135.png)
